molecular formula C6H7IN2O B13857511 3-Ethoxy-6-iodopyridazine CAS No. 17321-36-7

3-Ethoxy-6-iodopyridazine

Cat. No.: B13857511
CAS No.: 17321-36-7
M. Wt: 250.04 g/mol
InChI Key: CYKRFXHCCZCKKR-UHFFFAOYSA-N
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Description

3-Ethoxy-6-iodopyridazine is a heterocyclic compound with the molecular formula C6H7IN2O. It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6-iodopyridazine typically involves the iodination of 3-ethoxypyridazine. One common method is the reaction of 3-ethoxypyridazine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-iodopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-iodopyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-6-iodopyridazine is unique due to the presence of both ethoxy and iodine substituents, which confer distinct chemical properties. The ethoxy group enhances solubility and membrane permeability, while the iodine atom provides a reactive site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

17321-36-7

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

3-ethoxy-6-iodopyridazine

InChI

InChI=1S/C6H7IN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3

InChI Key

CYKRFXHCCZCKKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)I

Origin of Product

United States

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